セサモシド

概要

科学的研究の応用

セサモシドは、幅広い科学研究で応用されています。

作用機序

セサモシドは、様々な分子標的と経路を通じてその効果を発揮します。 シクロオキシゲナーゼやリポキシゲナーゼなど、酸化ストレスや炎症に関与する酵素と相互作用することが知られています . この化合物は、抗酸化防御や炎症反応に関連する遺伝子の発現を調節することもあります .

準備方法

合成経路と反応条件

セサモシドは、ゴマの葉やセサモシドを含む他の植物から抽出することにより合成することができます。 抽出プロセスは通常、植物材料を乾燥させて粉砕し、続いてメタノール、エタノール、または熱水を使用して溶媒抽出を行うことから始まります .

工業生産方法

セサモシドの工業生産には、植物源からの大規模抽出が含まれます。 このプロセスには、植物の収穫、乾燥、粉砕、溶媒抽出が含まれます。 高性能液体クロマトグラフィー(HPLC)は、化合物を精製するために頻繁に使用されます .

化学反応の分析

反応の種類

セサモシドは、酸化、還元、置換などの様々な化学反応を起こします .

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は通常、制御された温度とpH条件下で行われます .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、セサモシドの酸化は、強力な抗酸化作用を持つ化合物であるセサモールを生成する可能性があります .

類似化合物との比較

類似化合物

ラマルビド: ゴマの葉に見られる別のイリドイド配糖体で、同様の抗酸化特性を持っています

シャンジサイドメチルエステル: 抗炎症作用を持つイリドイド配糖体です

アクテオシド: 強い抗酸化作用を持つフェニルプロパノイド配糖体です

セサモシドの独自性

セサモシドは、そのイリドイドと配糖体の構造の特定の組み合わせにより、独自の生物学的活性を生み出すため、ユニークです。 様々な植物種に存在し、強力な生物活性特性を持つため、科学研究や産業用途にとって貴重な化合物です .

特性

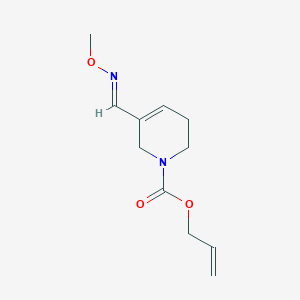

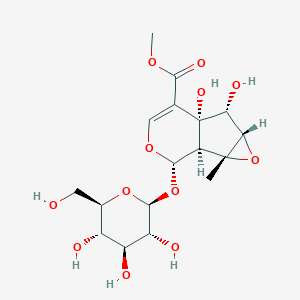

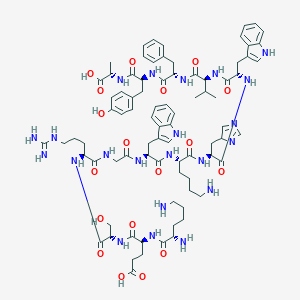

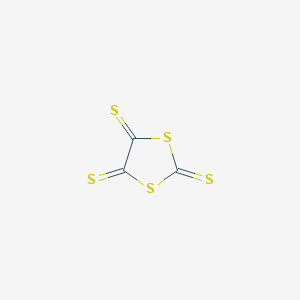

IUPAC Name |

methyl (1S,2R,4S,5R,6R,10S)-5,6-dihydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O12/c1-16-10-15(28-14-9(21)8(20)7(19)6(3-18)27-14)26-4-5(13(23)25-2)17(10,24)11(22)12(16)29-16/h4,6-12,14-15,18-22,24H,3H2,1-2H3/t6-,7-,8+,9-,10-,11-,12+,14+,15+,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVXEPPPQBLGMQ-HISQCTEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3C(OC=C(C3(C(C1O2)O)O)C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H]3[C@@H](OC=C([C@]3([C@@H]([C@@H]1O2)O)O)C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922430 | |

| Record name | Methyl 2-(hexopyranosyloxy)-5a,6-dihydroxy-1a-methyl-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117479-87-5 | |

| Record name | Sesamoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117479875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(hexopyranosyloxy)-5a,6-dihydroxy-1a-methyl-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SESAMOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2S45L3ZVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sesamoside?

A1: Sesamoside has a molecular formula of C29H36O15 and a molecular weight of 624.58 g/mol. [, , ]

Q2: What spectroscopic techniques are useful for characterizing sesamoside?

A2: Researchers commonly employ UV spectroscopy, IR spectroscopy, 1D and 2D NMR spectroscopy, and ESI-MS (Electrospray Ionization Mass Spectrometry) for the structural elucidation of sesamoside. [, , , ]

Q3: Are there any notable differences observed in the mass spectra of sesamoside depending on the ionization mode?

A3: Yes, Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of sesamoside and other similar iridoid glycosides shows distinct differences between positive and negative ion modes. While positive ion spectra provide crucial information for molecular mass determination, negative ion spectra are less informative for this purpose. []

Q4: What are some of the traditional medicinal uses of plants containing sesamoside?

A4: Plants rich in sesamoside, such as Lamiophlomis rotata and Phlomis umbrosa, have a history of use in traditional medicine. They have been employed for treating various ailments, including colds, bone fractures, bleeding, inflammation, and rheumatic diseases. [, , ]

Q5: Has sesamoside demonstrated analgesic and anti-inflammatory effects in scientific studies?

A5: Yes, research suggests that sesamoside exhibits analgesic and anti-inflammatory activities. In a study on mice, sesamoside effectively reduced pain responses in the second phase of the formalin test and decreased xylene-induced ear swelling. Additionally, it showed efficacy in reducing carrageenan-induced paw edema and decreasing peritoneal capillary permeability. []

Q6: What is the potential role of sesamoside in alleviating paclitaxel-induced neuropathic pain?

A6: Studies suggest that sesamoside might play a role in managing paclitaxel-induced neuropathic pain by potentially modulating the transient receptor potential vanilloid 1 (TRPV1) pathway in the spinal cord. Administration of sesamoside to mice treated with paclitaxel showed a reduction in cold and mechanical pain, along with a downregulation of TRPV1 gene expression. []

Q7: What analytical techniques are commonly used to quantify sesamoside in plant material or extracts?

A7: High-Performance Liquid Chromatography (HPLC) is widely used for the quantitative determination of sesamoside in various matrices. Researchers often couple HPLC with different detectors, such as PDA (Photodiode Array) and MS (Mass Spectrometry), for enhanced sensitivity and selectivity. [, , , , , ]

Q8: Why is it important to develop validated analytical methods for sesamoside?

A8: Validated analytical methods are crucial for ensuring the quality, safety, and efficacy of sesamoside-containing herbal medicines and extracts. They provide reliable and accurate quantification of sesamoside, enabling researchers and manufacturers to control the consistency and potency of these products. [, ]

Q9: Are there any studies investigating potential drug-metabolizing enzyme interactions with sesamoside?

A9: Current research on sesamoside has not extensively explored its potential to induce or inhibit drug-metabolizing enzymes. Further investigations are needed to understand the metabolic fate of sesamoside and its potential interactions with other drugs. []

Q10: What is the current understanding of the safety and toxicity profile of sesamoside?

A10: Although sesamoside has shown promising biological activities in preclinical studies, comprehensive toxicity data are limited. Further research, including long-term studies, is essential to fully assess the safety profile and potential adverse effects of sesamoside before its clinical application. []

Q11: What are some key areas for future research on sesamoside?

A11: Several research areas warrant further investigation, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-aminophenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione](/img/structure/B37818.png)

![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B37832.png)